|
REACTION_CXSMILES
|
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:10][C:11]1C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:10]([O:8][C:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9])[CH3:11]
|
|
Name
|
|
|
Quantity
|
23.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
1.027 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
685 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78.5 (± 0.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
DISTILLATION
|
|
Details
|
for several hours solvent was slowly distilled off whereas the volume
|
|
Type
|
ADDITION
|
|
Details
|
was kept relatively constant by addition of fresh ethanol
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 79° C. for an additional 5 h
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated to nearly ¼ volume
|
|
Type
|
ADDITION
|
|
Details
|
diluted with TBME
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with cold aq. NaHCO3
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with TBME
|
|
Type
|
WASH
|
|
Details
|
The organic phases were washed with water until neutral,
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give 26.5 g crude product which
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled at 40° C. (0.25 mbar)
|
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1CCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.5 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 2904.2% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |